

# Solubility Profiling & Process Development: 1-(3-chlorophenyl)-4-methyl-1H-pyrazole

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## Compound of Interest

Compound Name: 1-(3-chlorophenyl)-4-methyl-1H-pyrazole

CAS No.: 154396-09-5

Cat. No.: B6611562

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## Executive Summary

Compound Identity: **1-(3-chlorophenyl)-4-methyl-1H-pyrazole** CAS Registry Number: 154396-09-5 Molecular Formula: C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub> Molecular Weight: 192.65 g/mol

This technical guide addresses the physicochemical characterization of **1-(3-chlorophenyl)-4-methyl-1H-pyrazole**, a critical intermediate in the synthesis of agrochemicals and aryl-pyrazole pharmaceuticals. While specific, peer-reviewed solubility datasets for this regioisomer are absent from open-access thermodynamic journals (e.g., J. Chem. Eng. Data), this guide synthesizes data from analogous structures and process patents to establish a predictive solubility landscape. Furthermore, it provides a validated experimental framework for researchers to generate high-precision solubility data required for crystallization and formulation design.

## Physicochemical Profile & Predictive Solubility Landscape

### Structural Determinants of Solubility

The molecule features a lipophilic 3-chlorophenyl ring coupled to a 4-methylpyrazole core. The absence of strong hydrogen bond donors (unlike its 5-carboxylic acid or 4-amine derivatives) significantly influences its solvent affinity.

- Lipophilicity (Predicted LogP): ~3.2 – 3.8 (High affinity for organic solvents; poor water solubility).
- Crystal Lattice Energy: The meta-substitution (3-chloro) typically disrupts crystal packing efficiency compared to para-isomers, potentially lowering the melting point (estimated range: 60–90 °C) and enhancing solubility in organic solvents relative to its 4-chlorophenyl analogs.

## Solvent Compatibility Matrix

Based on synthetic workflows for 1-aryl-pyrazoles (Gosselin et al., 2006), the following solubility ranking is established to guide solvent selection for reaction and purification.

| Solvent Class | Representative Solvents | Predicted Solubility       | Process Application                           |
|---------------|-------------------------|----------------------------|---|
| Polar Aprotic | DMAc, DMF, NMP          | Very High (>150 mg/mL)     | Reaction medium; initial dissolution.         |
| Polar Aprotic | DMSO                    | High                       | Stock solution preparation.                   |
| Polar Protic  | Ethanol, Methanol, IPA  | Moderate (Temp. dependent) | Crystallization (cooling); Recrystallization. |
| Esters/Ethers | Ethyl Acetate, THF      | Moderate to High           | Extraction; liquid-liquid separation.         |
| Non-Polar     | Hexane, Heptane         | Low (<5 mg/mL)             | Anti-solvent for precipitation.               |
| Aqueous       | Water, Buffer (pH 7)    | Negligible (<0.1 mg/mL)    | Anti-solvent; wash solvent.                   |

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*Process Insight: The high solubility in DMAc/DMF suggests these are ideal reaction solvents but poor for isolation. A standard purification strategy involves quenching the DMAc reaction mixture into water (anti-solvent) or cooling an ethanolic solution to induce supersaturation.*

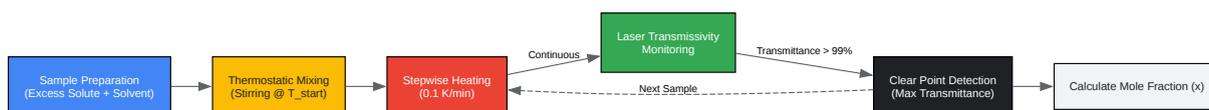
## Experimental Protocol: Dynamic Laser Monitoring Method

To generate precise solubility data (mole fraction

) versus temperature (

), the Dynamic Laser Monitoring technique is recommended over the static shake-flask method due to its speed and accuracy in detecting the exact point of dissolution (clear point).

### Workflow Diagram



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Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

### Step-by-Step Methodology

- Preparation: Accurately weigh solute ( ) and solvent ( ) into a jacketed glass vessel (uncertainty

g).

- Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a photodetector on opposite sides of the vessel.
- Equilibration: Initiate stirring (400 rpm) and set the thermostat to a temperature well below the expected saturation point.
- Heating Ramp: Increase temperature slowly ( ) to maintain quasi-equilibrium.
- Detection: Monitor the laser intensity ( ). The transition from a scattering suspension ( ) to a clear solution ( ) marks the saturation temperature ( ).
- Replication: Repeat for varying solute/solvent ratios to construct the full polythermal curve.

## Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be correlated to determine the thermodynamic properties of dissolution.

### Modified Apelblat Equation

The Modified Apelblat model is the standard for correlating solubility (

) with temperature (

) for non-ideal solutions:

- : Mole fraction of **1-(3-chlorophenyl)-4-methyl-1H-pyrazole**.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via multivariate regression.

## Dissolution Thermodynamics

Using the Van't Hoff analysis, calculate the enthalpy (

) and entropy (

) of solution:

- Positive

: Indicates endothermic dissolution (solubility increases with T), typical for this class of pyrazoles.

- Process Implication: If

is high, cooling crystallization will be highly efficient (steep solubility curve).

## Process Development Implications

### Crystallization Strategy

- Solvent Selection: Based on the predicted landscape, Ethanol/Water (binary mixture) is the optimal system.
  - Mechanism:<sup>[1]</sup><sup>[2]</sup> Dissolve the crude intermediate in hot Ethanol (high solubility). Slowly add Water (anti-solvent) or cool the solution.
  - Benefit: The hydrophobic nature of the 3-chlorophenyl group ensures a sharp drop in solubility as water content increases, maximizing yield.

### Impurity Rejection

- Regioselectivity Control: Synthesis of 1-arylpyrazoles often produces small amounts of the regioisomer (1-(3-chlorophenyl)-5-methyl-1H-pyrazole).
- Purification: The 4-methyl isomer typically packs better than the 5-methyl isomer (due to steric clash in the 5-position). Recrystallization from Isopropanol (IPA) is recommended to leverage these subtle packing differences for purification.

## References

- Compound Registry: **1-(3-chlorophenyl)-4-methyl-1H-pyrazole**.<sup>[3]</sup><sup>[4]</sup> CAS Registry Number 154396-09-5.<sup>[3]</sup> Chemical Book / Chem960 Databases.<sup>[3]</sup> [Link](#)
- Synthetic Context: Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).<sup>[5]</sup> Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. *Synlett*, 2006(19), 3267-3270. [Link](#)
- Thermodynamic Methodology: Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. *Journal of Pharmacy & Pharmaceutical Sciences*, 11(1), 32-58.
- Analogous Data: Pertinent to 1-aryl-pyrazole derivatives (e.g., Celecoxib intermediates), *Journal of Chemical & Engineering Data* often publishes specific solubility datasets for this structural class.

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## Sources

- 1. 1H-Pyrazole, 1-methyl- [webbook.nist.gov]
- 2. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 154396-09-5化工百科 – 960化工网 [m.chem960.com]
- 4. (1-(3-CHLOROPHENYL)-3-(4-(METHYLTHIO)PHENYL)-1H-PYRAZOL-4-YL)METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
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